molecular formula C23H20N2O3S B6552808 N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1040632-57-2

N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B6552808
CAS RN: 1040632-57-2
M. Wt: 404.5 g/mol
InChI Key: WXLHBNLJUSQXRN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (NDPTPC) is a synthetic organic compound that has been studied for its potential applications in various fields of science. NDPTPC is a member of the thiophene-carboxamide class of compounds, which have been studied for their biological properties. NDPTPC has been studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been studied for its potential applications in biochemistry, physiology, and pharmacology. In biochemistry, N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been studied for its potential as a ligand for various enzymes and proteins, such as cytochrome P450 and peroxidases. In physiology, N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been studied for its potential to modulate the activity of various ion channels, such as calcium and potassium channels. In pharmacology, N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been studied for its potential to modulate the activity of various receptors, such as opioid and serotonin receptors.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is not yet fully understood. However, it is believed that N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide acts as an agonist of certain enzymes and proteins, such as cytochrome P450 and peroxidases. It is also believed that N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide acts as an antagonist of certain ion channels, such as calcium and potassium channels, and as an agonist of certain receptors, such as opioid and serotonin receptors.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been studied for its potential to modulate the activity of various enzymes and proteins, ion channels, and receptors. In particular, N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been studied for its potential to modulate the activity of cytochrome P450 and peroxidases, calcium and potassium channels, and opioid and serotonin receptors.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. In addition, N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is non-toxic and has a low potential for adverse effects. However, N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has certain limitations for laboratory experiments. It is expensive to synthesize, and it is not soluble in water.

Future Directions

There are numerous potential future directions for the study of N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide. These include further research into the mechanism of action of N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, the development of more efficient synthesis methods, the exploration of potential applications in biochemistry, physiology, and pharmacology, and the development of more efficient methods for the detection and quantification of N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide in biological samples. In addition, further research is needed to assess the safety and efficacy of N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide in humans.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be synthesized by a number of methods, including the reaction of 2,5-dimethoxyphenyl-4-phenylthiophene-2-carboxylic acid with 1H-pyrrol-1-yl-thiophene-2-carboxylic acid in the presence of a base. The reaction is carried out in a polar solvent, such as dimethylformamide, at temperatures ranging from room temperature to 100°C. The reaction is usually complete within 1-2 hours.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-27-17-10-11-20(28-2)19(14-17)24-23(26)22-21(25-12-6-7-13-25)18(15-29-22)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLHBNLJUSQXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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